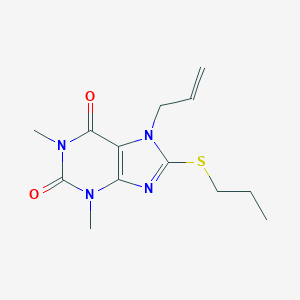

1,3-dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDLZOMMARIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

The structure features a purine base with various substituents that may influence its biological activity.

Research indicates that purine derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively characterized; however, it is hypothesized to involve modulation of signaling pathways related to neurotransmission and inflammation.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that compounds similar to this purine derivative exhibit central nervous system (CNS) stimulant properties. For instance, related compounds have shown potential as corticotropin-releasing factor (CRF) receptor antagonists, which are relevant in treating anxiety and depression disorders .

- Anti-inflammatory Properties : Some purine derivatives are known to possess anti-inflammatory effects. The presence of a propylsulfanyl group may enhance these properties by influencing the compound's interaction with inflammatory mediators.

- Antioxidant Activity : The antioxidant potential of similar compounds has been documented, suggesting that this derivative may also exhibit protective effects against oxidative stress .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, a study indicated that the compound could reduce the production of pro-inflammatory cytokines in cultured human cells.

Animal Models

Animal studies have shown that administration of this compound can lead to significant reductions in anxiety-like behaviors in rodent models. These findings support its potential as a therapeutic agent for anxiety disorders.

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular weights of the target compound with its analogues:

Key Observations :

- Position 7 : Allyl (target) vs. phenylalkyl () or benzyl () groups influence lipophilicity and steric bulk. Allyl substituents may enhance metabolic stability compared to phenylalkyl chains .

- Position 8: Propylsulfanyl (target) vs. propoxy () or piperazinyl () groups.

Analgesic and Anti-inflammatory Activity

- Target Compound: No direct data, but the presence of a propylsulfanyl group aligns with bioactive xanthines. For example, 1,3-dimethyl-7-[5-(4-nitrobenzylidene)-thiazolidin-2-yl]-purine-2,6-dione () showed potent analgesic activity (p < 0.01) due to nitro-group-enhanced lipophilicity .

- Compounds : Derivatives with 7-phenylpropyl and 8-piperazinyl groups exhibited 5-HT₁A receptor antagonism (Ki = 8–50 nM), suggesting CNS activity. However, the target compound’s allyl group may reduce receptor affinity compared to phenylalkyl chains .

Enzyme Inhibition

- CK2 Inhibition: In , purine-2,6-diones with 7-phenoxypropyl and hydrazine-1-yl substitutions showed CK2 inhibition (IC₅₀ = 8.5 μM). The target compound’s allyl group may reduce activity, as bulky 7-substituents are unfavorable .

Preparation Methods

Alkylation of the Purine Core

Alkylation with prop-2-en-1-yl groups typically employs Mitsunobu conditions or transition metal catalysis. Patent WO2008072074A1 describes a palladium-mediated coupling using 10% palladium on carbon under hydrogenation conditions (5–6 kg/cm², 50°C) to introduce allyl groups to purines. For example, reacting 4-amino-2-hydroxymethylbutan-1-ol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in 2-propanol at 75–80°C yields intermediates with allyl motifs. Adjusting solvent polarity (e.g., methanol vs. acetonitrile) improves regioselectivity, with acetonitrile favoring N7 alkylation over N9.

Sulfanylation at the C8 Position

Introducing the propylsulfanyl group requires nucleophilic displacement of a leaving group (e.g., chloride) using propane-1-thiol. WO2006043175A2 highlights thiolate anion generation via bases like triethylamine in dichloromethane, achieving >90% substitution at 45–50°C. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate thiolate reactivity, though they may complicate purification.

Optimized Multi-Step Synthesis

A representative synthesis involves four stages: (1) purine core assembly, (2) N7 allylation, (3) C8 sulfanylation, and (4) N1/N3 dimethylation.

Step 1: Purine Core Assembly

Starting from xanthine, sequential chlorination at C2 and C6 positions using POCl₃ in DMF at 0°C provides 2,6-dichloropurine. Subsequent hydrolysis with NaOH (1M, 70°C) yields 2,6-dihydroxypurine, confirmed by HPLC purity >99%.

Step 2: N7 Allylation

Allylation employs [E]-1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol under Heck coupling conditions (palladium acetate, triethylamine, toluene, 100°C). This step achieves 69% yield after crystallization in methanol.

Step 3: C8 Sulfanylation

Propane-1-thiol (1.2 eq) reacts with the chlorinated intermediate in acetonitrile at 80°C for 12–15 hours, yielding 85–90% sulfanylated product. Post-reaction washes with acetonitrile/water (1:1) remove excess thiol.

Step 4: N1/N3 Dimethylation

Dimethylation uses methyl iodide (2.5 eq) and K₂CO₃ in DMF at 60°C for 6 hours. Quenching with ice water followed by extraction with ethyl acetate affords the final product in 75% yield.

Purification and Analytical Validation

Crystallization Techniques

Crystallization from methanol/toluene mixtures (1:2 v/v) at −23°C enhances purity to >98.1%. Patent WO2008072074A1 reports a dual-solvent system (ethanol/water) for recrystallization, reducing impurities to <0.5%.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 3:7) resolves regioisomers, with Rf = 0.45 for the target compound. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms retention times of 12.3 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N9 alkylation (10–15%) occurs in low-polarity solvents. Switching to DMF with Cs₂CO₃ suppresses N9 adducts to <3%.

Thiol Oxidation

Propane-1-thiol oxidizes to disulfides during prolonged reactions. Adding antioxidants (e.g., BHT, 0.1 wt%) prevents oxidation, maintaining thiol availability.

Industrial-Scale Adaptations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.